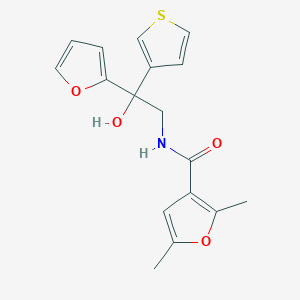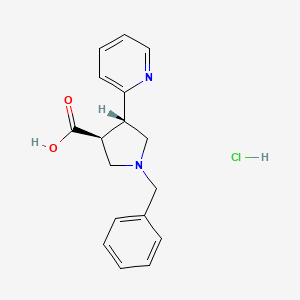
(3S,4S)-1-benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3S,4S)-1-benzyl-4-(pyridin-2-yl)pyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C10H14Cl2N2O2 . It is offered by several chemical companies for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, substituted with a benzyl group and a pyridin-2-yl group . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. As a complex organic molecule, it could potentially participate in a variety of reactions depending on the conditions .科学的研究の応用
Bioactive Molecule Synthesis
Pyrrolidine derivatives are recognized for their central role in synthesizing bioactive molecules, particularly those affecting the central nervous system (CNS). These compounds, characterized by their heterocyclic structure containing nitrogen, sulfur, or oxygen, have been identified as leads for novel CNS-acting drugs. Their diverse effects range from depression and euphoria to convulsion, highlighting the pyrrolidine ring's significance in medicinal chemistry for its potential to contribute to stereochemistry, pharmacophore exploration, and 3D structural benefits due to pseudorotation (Saganuwan, 2017).
Drug Discovery and Development
The pyrrolidine ring is a versatile scaffold in drug discovery, offering a pathway to compounds for treating various diseases due to its sp3-hybridization and the ability to enhance three-dimensional coverage of pharmacophoric elements. This structural feature is instrumental in developing bioactive compounds with selective target interactions. Research into pyrrolidine-based compounds has shown that they can lead to innovative treatments, underlining the importance of the pyrrolidine scaffold in generating novel biologically active compounds with varied biological profiles (Petri et al., 2021).
Synthetic Chemistry and Catalyst Development
Pyrrolidine derivatives play a crucial role in developing new synthetic methodologies and catalysts. Their involvement in C-N bond-forming reactions, particularly in recyclable copper catalyst systems, demonstrates the pyrrolidine scaffold's utility in organic synthesis. These systems, which facilitate reactions between various amines and aryl halides or arylboronic acids, underscore the efficiency and environmental benefits of using pyrrolidine derivatives in catalysis. Such developments are essential for advancing sustainable chemistry practices, with pyrrolidine-based catalysts offering promising avenues for recyclable and eco-friendly reaction processes (Kantam et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3S,4S)-1-benzyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2.ClH/c20-17(21)15-12-19(10-13-6-2-1-3-7-13)11-14(15)16-8-4-5-9-18-16;/h1-9,14-15H,10-12H2,(H,20,21);1H/t14-,15-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRXIQKOUQVDCI-CTHHTMFSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[cyano(2-methoxyphenyl)methyl]-3-(3-methoxyphenyl)butanamide](/img/structure/B2944016.png)
![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2944017.png)
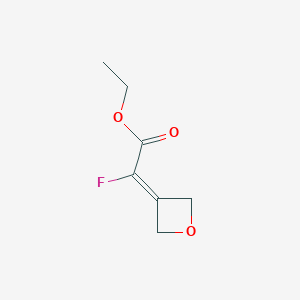
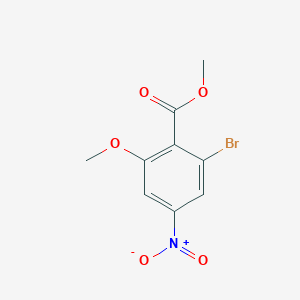
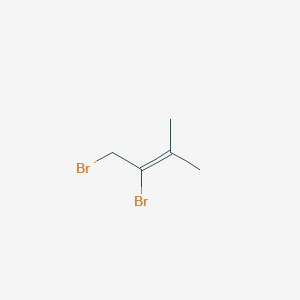


![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2944024.png)
![4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2944025.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2944027.png)
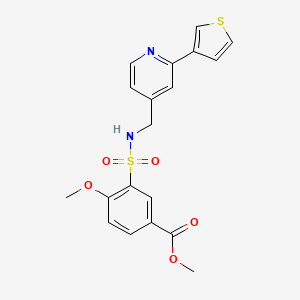
![4-[Bromo(difluoro)methyl]sulfonylbenzene-1,2-diamine](/img/structure/B2944032.png)
